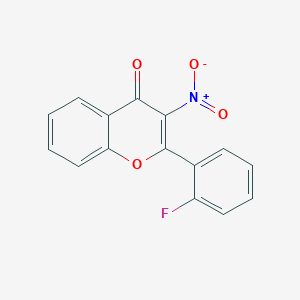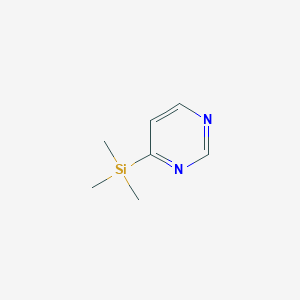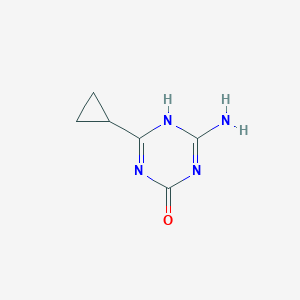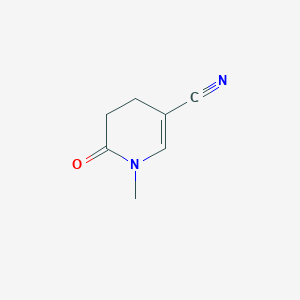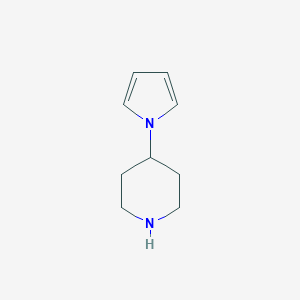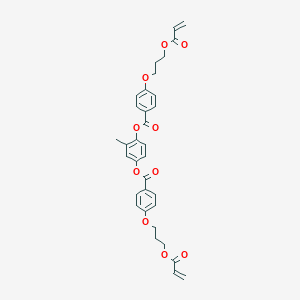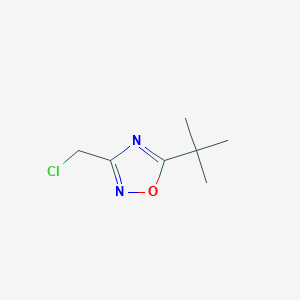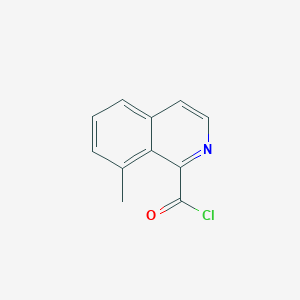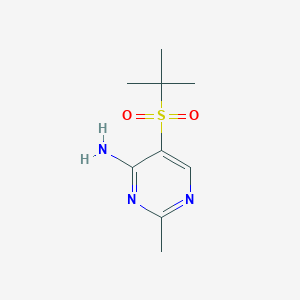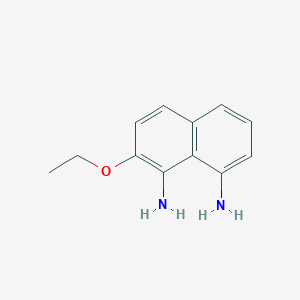
2-Ethoxynaphthalene-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxynaphthalene-1,8-diamine, also known as ENDA, is a chemical compound that has been widely used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has two amino groups attached to it. ENDA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Ethoxynaphthalene-1,8-diamine is not fully understood. However, it has been proposed that 2-Ethoxynaphthalene-1,8-diamine may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately result in cell death. 2-Ethoxynaphthalene-1,8-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxynaphthalene-1,8-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-Ethoxynaphthalene-1,8-diamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. In vivo studies have shown that 2-Ethoxynaphthalene-1,8-diamine can cross the blood-brain barrier and may have potential as a drug for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxynaphthalene-1,8-diamine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-Ethoxynaphthalene-1,8-diamine has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It can also cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling 2-Ethoxynaphthalene-1,8-diamine.
Direcciones Futuras
There are several future directions for research on 2-Ethoxynaphthalene-1,8-diamine. In organic chemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a building block for the synthesis of new dendrimers and macrocycles with potential applications in materials science and drug delivery. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a ligand for the synthesis of new metal complexes with potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine can be further investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Conclusion
In conclusion, 2-Ethoxynaphthalene-1,8-diamine is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxynaphthalene-1,8-diamine has potential applications in various fields of research and can be further investigated for its potential as a drug for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Ethoxynaphthalene-1,8-diamine involves the reaction of 2-nitronaphthalene with ethylenediamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction results in the formation of 2-Ethoxynaphthalene-1,8-diamine as a yellow crystalline solid. The purity of 2-Ethoxynaphthalene-1,8-diamine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Ethoxynaphthalene-1,8-diamine has been used in various scientific research applications. In organic chemistry, it has been used as a building block for the synthesis of complex molecules such as dendrimers and macrocycles. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine has been investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
164517-77-5 |
|---|---|
Nombre del producto |
2-Ethoxynaphthalene-1,8-diamine |
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-ethoxynaphthalene-1,8-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-10-7-6-8-4-3-5-9(13)11(8)12(10)14/h3-7H,2,13-14H2,1H3 |
Clave InChI |
VCYPLZYZZWOAIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
SMILES canónico |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
Sinónimos |
1,8-Naphthalenediamine,2-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



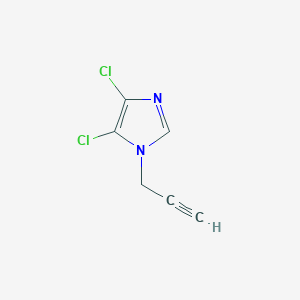

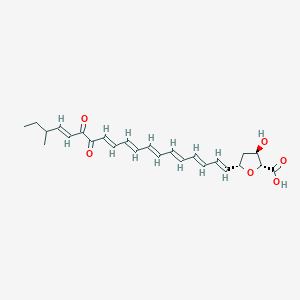
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
